molecular formula C22H28ClN3 B6085705 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine

Cat. No. B6085705
M. Wt: 369.9 g/mol
InChI Key: QYTSNCFMXQJQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as Varenicline, is a pharmaceutical drug used for smoking cessation. It was approved by the Food and Drug Administration (FDA) in 2006 and has been shown to be effective in helping people quit smoking. However,

Mechanism of Action

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine works by binding to and activating the α4β2 nicotinic acetylcholine receptor (nAChR) in the brain. This results in the release of dopamine, which is associated with feelings of pleasure and reward. By activating this receptor, 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine reduces the rewarding effects of nicotine and decreases withdrawal symptoms, making it easier for individuals to quit smoking.
Biochemical and Physiological Effects:
3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have several biochemical and physiological effects. It increases dopamine release in the brain, which is associated with feelings of pleasure and reward. It also decreases the release of other neurotransmitters such as glutamate and GABA, which are involved in addiction and withdrawal. 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have a positive effect on cognitive function, including attention and memory.

Advantages and Limitations for Lab Experiments

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also relatively easy to obtain and has a long shelf life. However, there are also limitations to using 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments. It can be expensive, which may limit the number of experiments that can be performed. Additionally, it may not be suitable for all types of experiments, such as those that require a different mechanism of action.

Future Directions

There are several future directions for research on 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is its potential use in other types of addiction, such as opioid addiction. Another area of research is the potential use of 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine to improve cognitive function in individuals with Alzheimer's disease and other forms of dementia. Additionally, research could focus on developing new formulations of 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine that are more effective or have fewer side effects. Overall, 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has shown promise as a tool for smoking cessation and has potential for use in other areas of research.

Synthesis Methods

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine can be synthesized from 2-cyano-3-(4-chlorophenyl)prop-2-en-1-ol and 1-methyl-4-piperidinylmethyl chloride. The reaction is catalyzed by a palladium complex and occurs in the presence of a base and a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine.

Scientific Research Applications

3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied for its effectiveness in smoking cessation. However, recent research has also focused on its potential use in other areas, such as alcohol and drug addiction, schizophrenia, and depression. Studies have shown that 3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine can reduce alcohol consumption and cravings in individuals with alcohol use disorder. It has also been shown to have a positive effect on cognitive function in individuals with schizophrenia and depression.

properties

IUPAC Name

3-[[4-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3/c23-22-5-3-18(4-6-22)15-26-13-9-21(17-26)20-7-11-25(12-8-20)16-19-2-1-10-24-14-19/h1-6,10,14,20-21H,7-9,11-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSNCFMXQJQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)CC3=CC=C(C=C3)Cl)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[1-(4-Chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine

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